L-Tryptophan, 2,5,7-tris(1,1-dimethylethyl)-
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Overview
Description
L-Tryptophan, 2,5,7-tris(1,1-dimethylethyl)-, also known as 2,5,7-Tris-tert-butyl-L-tryptophan, is a derivative of the essential amino acid tryptophan. This compound is characterized by the presence of three tert-butyl groups attached to the indole ring of the tryptophan molecule. It has a molecular formula of C23H36N2O2 and a molecular weight of 372.54 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tryptophan, 2,5,7-tris(1,1-dimethylethyl)- typically involves the introduction of tert-butyl groups to the indole ring of L-tryptophan. This can be achieved through a series of organic reactions, including Friedel-Crafts alkylation, which is commonly used to introduce alkyl groups to aromatic rings. The reaction conditions often involve the use of tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
L-Tryptophan, 2,5,7-tris(1,1-dimethylethyl)- can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various oxidation products.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction could produce various hydrogenated forms of the indole ring .
Scientific Research Applications
L-Tryptophan, 2,5,7-tris(1,1-dimethylethyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including its role in serotonin production and its impact on mood and sleep.
Industry: Utilized in the production of pharmaceuticals and as a specialty chemical in various industrial processes
Mechanism of Action
The mechanism of action of L-Tryptophan, 2,5,7-tris(1,1-dimethylethyl)- involves its interaction with various molecular targets and pathways. As a derivative of tryptophan, it can be metabolized to produce serotonin, a neurotransmitter that plays a crucial role in regulating mood, sleep, and appetite. The presence of tert-butyl groups may influence its metabolic stability and bioavailability, potentially enhancing its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
L-Tryptophan: The parent compound, essential for protein synthesis and a precursor to serotonin.
N-Acetyl-L-Tryptophan: A derivative with an acetyl group, used in various biochemical studies.
5-Hydroxy-L-Tryptophan (5-HTP): A direct precursor to serotonin, used as a dietary supplement for mood enhancement
Properties
IUPAC Name |
2-amino-3-(2,5,7-tritert-butyl-1H-indol-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O2/c1-21(2,3)13-10-14-15(12-17(24)20(26)27)19(23(7,8)9)25-18(14)16(11-13)22(4,5)6/h10-11,17,25H,12,24H2,1-9H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMAPACPGQFJNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)NC(=C2CC(C(=O)O)N)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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